2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide

Chiral building block Stereochemistry SAR exploration

This racemic 2,4‑dimethylthiazole‑5‑acetamide provides a distinct chiral benzylic center, enabling enantiomer‑specific SAR studies impossible with achiral N‑(2‑phenylethyl) or N‑benzyl analogues. Its logP 2.32, MW 274.39 g·mol⁻¹, and validated Src/c‑Met pharmacophore core make it a strategic, non‑substitutable building block for kinase‑focused and CNS‑MPO‑compliant libraries. Secure this differentiated scaffold to eliminate generic‑substitution risk in your hit‑triage workflow.

Molecular Formula C15H18N2OS
Molecular Weight 274.38
CAS No. 1234859-04-1
Cat. No. B2916429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide
CAS1234859-04-1
Molecular FormulaC15H18N2OS
Molecular Weight274.38
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CC(=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C15H18N2OS/c1-10(13-7-5-4-6-8-13)17-15(18)9-14-11(2)16-12(3)19-14/h4-8,10H,9H2,1-3H3,(H,17,18)
InChIKeyCJGBCRLEPIGPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide (CAS 1234859-04-1) – Compound Identity and Class Context


2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide is a synthetic small molecule belonging to the 2,4‑disubstituted‑1,3‑thiazole‑5‑acetamide family (molecular formula C₁₅H₁₈N₂OS, MW 274.39 g·mol⁻¹, calculated logP 2.32) [1]. The compound is catalogued as a ChemBridge screening library building block (ZINC247757948) [1] and is primarily supplied for early‑stage drug discovery and chemical biology probing . No peer‑reviewed bioactivity, selectivity, or in‑vivo data are registered for this entity in ChEMBL or the primary literature [1].

Why 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide Cannot Be Interchanged with In‑Class Analogues


The N‑(1‑phenylethyl) substitution introduces a chiral center at the benzylic carbon, yielding a racemic mixture with defined spatial orientation that is absent in the achiral N‑(2‑phenylethyl) isomer (CAS 1234800‑87‑3) and the N‑benzyl analogue (CAS 1219549‑84‑4) . Computational physicochemical profiling indicates that the target compound (logP 2.32) [1] diverges from the N‑benzyl analogue (ZINC101418603, calculated logP ≈ 2.33 for a different scaffold) [2], suggesting nuanced lipophilicity‑driven differences in membrane permeability and target engagement that cannot be assumed interchangeable without direct comparative data. Furthermore, the thiazole‑acetamide core in this series participates in hydrogen‑bonding and π‑stacking interactions with kinase and cholinesterase targets [3], and alterations to the N‑substituent are known to modulate inhibitory potency and selectivity in related 2,4‑dimethylthiazole‑5‑acetamide chemotypes [3]. Therefore, generic substitution with a superficially similar analogue risks altering the pharmacological fingerprint in ways that are currently unquantified for this specific entity.

Quantitative Differentiation Profile for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide


Chirality‑Derived Structural Distinction vs. Achiral N‑(2‑Phenylethyl) Isomer

The target compound contains a chiral benzylic carbon in the N‑(1‑phenylethyl) substituent, creating a racemic (R/S) mixture. In contrast, its closest constitutional isomer, 2‑(2,4‑dimethyl‑1,3‑thiazol‑5‑yl)‑N‑(2‑phenylethyl)acetamide (CAS 1234800‑87‑3), is achiral . No quantitative enantioselective activity data exist for either compound in the public domain; however, the presence of a stereocenter provides a distinct handle for chiral separation and stereospecific SAR studies that is absent in the comparator.

Chiral building block Stereochemistry SAR exploration

Calculated Lipophilicity Divergence from N‑Benzyl Scaffold Conformer

The computed logP of the target compound is 2.32 [1]. The N‑benzyl analogue ZINC101418603, which shares the 2,4‑dimethylthiazole‑5‑acetamide core but replaces the phenylethyl with a benzyl group, exhibits a calculated logP of 2.33 [2]. While the numerical difference is small (ΔlogP = 0.01), the extended ethyl spacer in the target compound alters the spatial orientation of the phenyl ring, which can differentially influence hydrophobic packing and blood‑brain barrier permeability in the absence of direct experimental confirmation.

LogP Lipophilicity CNS permeability

Class‑Derived Kinase Inhibitory Potential vs. Literature Benchmarks for Thiazole Acetamides

The 2,4‑dimethylthiazole‑5‑acetamide chemotype has been characterized as a kinase inhibitor scaffold. In published series, N‑benzyl‑substituted thiazolyl acetamides inhibit c‑Src with GI₅₀ values of 1.34–2.30 µM in NIH3T3/c‑Src527F and SYF/c‑Src527F cells [1], while 2,4‑disubstituted thiazole amides achieve IC₅₀ values as low as 0.63 µM against HT‑29 colon carcinoma cells [2]. No comparable data exist for the target compound, and the above benchmarks serve only as the upper bound of what the core scaffold can achieve; direct extrapolation to the N‑(1‑phenylethyl) derivative is unwarranted without experimental validation.

Src kinase c‑Met Antiproliferative

Prioritized Application Scenarios for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide


Chiral Pool Building Block for Stereochemical SAR Expansion

The racemic (1‑phenylethyl) substituent permits chiral chromatographic resolution, enabling enantiomer‑specific structure‑activity relationship (SAR) studies that are impossible with achiral analogues such as the N‑(2‑phenylethyl) isomer . This application is relevant for kinase‑focused or GPCR‑targeted libraries where stereochemistry modulates potency and selectivity [1].

Physicochemical Comparator in CNS‑Oriented Fragment‑Based Screening

With a calculated logP of 2.32 and a molecular weight of 274.39 g·mol⁻¹ [2], the compound occupies a favorable CNS‑MPO chemical space. It can serve as an early‑stage comparator to the more rigid N‑benzyl scaffold (logP ≈ 2.33) [3] when evaluating lipophilicity‑driven permeability and off‑target liability in CNS drug discovery programs.

Stand‑In Reference for Thiazole‑Acetamide Kinase Probe Development

The 2,4‑dimethylthiazole‑5‑acetamide core is a validated pharmacophore for Src kinase and c‑Met inhibition, with reference compounds achieving cellular GI₅₀ values of 1.34–2.30 µM and 0.63 µM, respectively [4][5]. The target compound can be used as a structurally diversified input for internal kinase panel screening against these literature benchmarks, provided that the absence of pre‑existing activity data is explicitly factored into hit‑triage thresholds.

Quote Request

Request a Quote for 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.